1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures related to our compound of interest, involves multi-step reactions that often start with the condensation of various precursors, such as guanidino compounds with trichloroacetonitrile, followed by nucleophilic substitutions with different amines to introduce specific functional groups (Lim, Dolzhenko, & Dolzhenko, 2014). These steps are crucial for tailoring the molecule towards desired biological activities.
Molecular Structure Analysis
Molecular structure determination often employs X-ray crystallography, providing detailed insights into the compound's configuration. For instance, compounds with a pyrazole core have been analyzed to reveal configurations and conformations critical for their biological activity, highlighting the importance of specific substituents and their spatial arrangement (Gowri, Jayabalakrishnan, Srinivasan, & Velmurugan, 2012).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which are pivotal for synthesizing novel compounds with potential therapeutic properties. The reactivity of these molecules often depends on the nature of substituents attached to the pyrazole core, influencing their biological activities and interactions with biological targets (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are critical for their formulation and application in potential therapeutic settings. These properties are meticulously characterized through various analytical techniques, including spectroscopy and crystallography, to ensure the compound's stability and efficacy (Hiscock, Joekar, Balónová, Piqueras, Schroeder, Jarvis, Maly, Blight, & Dawe, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are integral to understanding the compound's potential as a pharmacological agent. Studies focusing on the synthesis and modification of pyrazole derivatives provide valuable insights into how these properties can be optimized for specific biological activities (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Biyik, 2014).
properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-15(18)21(19-11)10-16(22)20-8-13(14(17)9-20)12-5-3-2-4-6-12/h2-7,13-14H,8-10,17-18H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDQUGXIMFZQQ-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N)CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.